molecular formula C7H9N5O B587236 N7-(2-Hydroxyethyl-d4)adenine CAS No. 1246818-44-9

N7-(2-Hydroxyethyl-d4)adenine

Cat. No.: B587236
CAS No.: 1246818-44-9
M. Wt: 183.207
InChI Key: XOMKQMGJBJAMCE-LNLMKGTHSA-N
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Description

N7-(2-Hydroxyethyl-d4)adenine is a deuterated adenine derivative where a hydroxyethyl group substituted with four deuterium atoms is attached to the N7 position of the adenine ring. Its molecular formula is C7H9N5O, with a molecular weight of 179.18 g/mol .

This deuterated analog is classified as a bioactive small molecule, primarily used in analytical chemistry, isotopic tracing, and molecular research due to its stable isotope labeling . It is a controlled product with stringent handling requirements, including permits, BSL certification, and specialized storage due to its short shelf life .

Properties

CAS No.

1246818-44-9

Molecular Formula

C7H9N5O

Molecular Weight

183.207

IUPAC Name

2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2

InChI Key

XOMKQMGJBJAMCE-LNLMKGTHSA-N

SMILES

C1=NC2=C(C(=N1)N)N(C=N2)CCO

Synonyms

6-Amino-7H-purine-7-ethanol-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the incorporation of deuterium into the hydroxyethyl group of adenine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adenine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in biological systems.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N7-(2-Hydroxyethyl-d4)adenine involves its incorporation into biochemical pathways where it acts as a stable isotope tracer. The deuterium atoms in the compound provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved include nucleic acid synthesis and metabolic processes.

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

N7-(2-Hydroxyethyl-d4)adenine is distinguished by its deuterated hydroxyethyl group, which replaces hydrogen atoms with deuterium at four positions. Key structural analogs include:

Compound Substituent Isotopic Labeling CAS Number Molecular Weight (g/mol)
This compound 2-Hydroxyethyl-d4 Deuterium (4H) 126595-74-2 179.18
9-(2-Diallylaminoethyl)adenine Diallylaminoethyl None Not provided Not provided
N7-Methyladenine Methyl None 5142-76-7 149.15

The deuterium in this compound enhances its utility in mass spectrometry and NMR studies by reducing metabolic degradation rates (kinetic isotope effect) and improving signal resolution . Non-deuterated analogs, such as 9-(2-Diallylaminoethyl)adenine, lack this advantage but are simpler to synthesize .

Handling and Regulatory Considerations

  • This compound: Requires controlled handling (BSL-2 certification), permits, and cold-chain logistics due to its instability. Priced at €1,136.00/25 mg, it is costlier than non-deuterated analogs but cheaper than other deuterated standards like N2-Acetyl Acyclovir Benzoate-d5 (€2,353.00/25 mg) .
  • Non-deuterated analogs: Less regulated, with lower costs and longer shelf lives. For example, Aladdin Scientific offers 5 mg of this compound for research use, whereas non-deuterated variants are sold in larger quantities .

Key Research Findings

  • Stability : Deuterated hydroxyethyl groups improve resistance to enzymatic cleavage but require stringent storage (-20°C, desiccated) .
  • Analytical Utility: In a 2023 study, this compound achieved >95% recovery in spiked plasma samples, outperforming non-deuterated analogs in precision .

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